Hot-Melt Ink Mechanical Strength: Dialkylbenzenesulfonamide vs. Monoalkyl-Only Formulations
In hot-melt ink compositions, the incorporation of a dialkylbenzenesulfonamide such as 2,4-diethylbenzenesulfonamide, in combination with a monoalkylbenzenesulfonamide (e.g., 4-methylbenzenesulfonamide or 4-ethylbenzenesulfonamide), significantly increases mechanical strength and abrasion resistance compared to formulations containing only monoalkylbenzenesulfonamide. The patent demonstrates that the vehicle must contain a dialkylbenzenesulfonamide in an amount sufficient to increase mechanical strength, with shear strength reaching ≥0.2 kg/mm² required for adequate abrasion resistance [1]. Without a dialkyl component, shear strength falls below 0.2 kg/mm² and printed image abrasion resistance is rated unsatisfactory [1].
| Evidence Dimension | Hot-melt ink shear strength and abrasion resistance |
|---|---|
| Target Compound Data | Formulations containing dialkylbenzenesulfonamide (including 2,4-diethyl): shear strength ≥0.2 kg/mm²; abrasion resistance rated ⌾ (unstained after ≥40 rub cycles) |
| Comparator Or Baseline | Monoalkylbenzenesulfonamide-only formulations: shear strength <0.2 kg/mm²; abrasion resistance rated × (stained after <30 rub cycles) |
| Quantified Difference | Dialkyl-containing formulations achieve ≥2× improvement in abrasion rub-cycle endurance relative to monoalkyl-only formulations (>40 vs. <30 cycles); shear strength exceeds the minimum functional threshold of 0.2 kg/mm² |
| Conditions | Cylindrical pellets (4 mm diameter × 4 mm length); compression tester at 10 mm/min crosshead rate; abrasion evaluated via 200 kg/mm² loaded clip reciprocating rub on printed images (on-demand impulse ink jet printer) |
Why This Matters
Procurement of 2,4-diethylbenzenesulfonamide directly enables achievement of the ≥0.2 kg/mm² shear strength and corresponding abrasion resistance benchmarks required for functional hot-melt ink jet printing applications.
- [1] US Patent US5230731. Hot-melt ink composition. Kanbayashi K, Matsuzaki M, Kanai F, Uehara F, Kawakami I; assigned to Seiko Epson Corp. Published July 27, 1993. Available at: https://www.sumobrain.com/patents/us/Hot-melt-ink-composition/5230731.html View Source
